MEGA-10 is a non-ionic detergent frequently used in biochemical research for solubilizing membrane proteins [1]. Its key properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| IUPAC Name | N-Decanoyl-N-methylglucamine [1] |
| Molecular Formula | C₁₇H₃₅NO₆ [1] [2] |
| Molecular Weight | 349.47 g/mol [1] [2] |
| Critical Micelle Concentration (CMC) | 6-7 mM [1] |
| Type | Non-ionic [1] |
| Solubility | Water soluble [1] |
| Primary Applications | Solubilization of biological membranes; easily removed by dialysis [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2] |
Since detailed protocols were not available in the search results, the following diagram outlines a general experimental workflow for solubilizing membrane proteins with MEGA-10, based on its standard use.
Key Experimental Considerations:
MEGA-10 is available from biochemical suppliers for research purposes [2]. It is intended for research use only and is not for human consumption [2]. Standard laboratory safety practices should be followed.
Table 1: Fundamental Properties of N-Decanoyl-N-methylglucamine (MEGA-10)
| Property | Details |
|---|---|
| CAS Number | 85261-20-7 [1] [2] [3] |
| IUPAC Name | N-Methyl-N-(2,3,4,5,6-pentahydroxyhexyl)decanamide [4] |
| Common Names | MEGA-10, N-Decanoyl-N-methyl-D-glucamine [1] [2] |
| Molecular Formula | C₁₇H₃₅NO₆ [1] [2] |
| Molecular Weight | 349.5 g/mol [1] |
| Physical Form | White to off-white solid powder [2] [3] |
| Critical Micelle Concentration (CMC) | 6-7 mM (at 20-25°C) [2] |
| Purity Grades | Available as ≥98% and ≥99% purity for research [2] [5] [6] |
N-Decanoyl-N-methylglucamine is an amphiphilic molecule featuring a hydrophobic decanoyl tail and a hydrophilic, polyhydroxylated glucamine headgroup [1]. Its effectiveness stems from this structure:
The following diagram illustrates this membrane solubilization process:
Diagram: MEGA-10 solubilizes membranes by inserting monomers, disrupting the bilayer, and forming mixed micelles with lipids and proteins.
MEGA-10's mild, non-denaturing properties make it suitable for diverse experimental applications.
Table 2: Primary Research Applications of MEGA-10
| Application Area | Specific Use | Rationale & Benefit |
|---|---|---|
| Membrane Protein Studies | Extraction and purification of integral membrane proteins from cellular membranes [1] [2]. | Solubilizes proteins while preserving native structure and function; maintains protein activity. |
| Lipidomics Research | Solubilization of lipids for analysis [1]. | Effectively disperses and solubilizes diverse lipid species for downstream analytical techniques. |
| Liposome and Vesicle Technology | Stabilizing lipid vesicles for biophysical assays; incorporation of amphiphilic complexes into liposomal bilayers [1] [7]. | Provides stability for vesicles; enables functionalization, e.g., with MRI contrast agents. |
| MRI Contrast Agent Development | Forming liposomal carriers for gadolinium(III)-based contrast agents [7]. | Serves as an amphiphilic ligand for Gd(III), creating complexes with high relaxivity for enhanced imaging. |
This is a generalized protocol based on standard methods for using detergents like MEGA-10 [1] [2].
Step 1: Cell Membrane Preparation
Step 2: Solubilization
Step 3: Clarification
Step 4: Downstream Processing
MEGA-10, known chemically as N-Decanoyl-N-methylglucamine, is a non-ionic detergent widely used in life science research, primarily for the solubilization and study of membrane proteins [1] [2] [3]. Its structure features a hydrophobic alkyl chain and a hydrophilic glucamine headgroup, making it effective for breaking lipid bilayers without denaturing proteins.
The table below summarizes its key chemical and physical properties:
| Property | Specification |
|---|---|
| Molecular Formula | C₁₇H₃₅NO₆ [4] [5] [2] |
| Molecular Weight | 349.46 g/mol [4] [6] [2] |
| CAS Number | 85261-20-7 [5] [1] [3] |
| Form | White to off-white crystalline solid or powder [1] [2] [3] |
| Purity | Typically >98% to >99% [5] [1] [2] |
| Solubility | Water soluble [4] [1] [2] |
| Critical Micelle Concentration (CMC) | ~6-7 mM (at 25°C) [5] [2] |
| Storage Temperature | -20°C [5] [6] [1] |
The primary "mechanism of action" for MEGA-10 is its function as a surfactant. It works by interacting with the hydrophobic components of cell membranes and proteins, facilitating their incorporation into an aqueous solution.
The following diagram illustrates the general workflow of using MEGA-10 for membrane protein solubilization:
The process of membrane protein solubilization using MEGA-10 detergent.
Due to its mild, non-ionic nature, MEGA-10 is favored for specific research applications where preserving protein function is critical:
When designing experiments with MEGA-10, researchers should note the following practical aspects:
It is critical to differentiate this research reagent from other, unrelated commercial products that share a similar name.
The table below summarizes the fundamental identifiers and properties of MEGA-10 as found in the technical data sheets [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 85261-20-7 [1] [2] [3] |
| Molecular Formula | C17H35NO6 [1] [2] [3] |
| Molecular Weight | 349.46 g/mol [1] [2] |
| Purity | >99% [2] (also available as 98% min. [1]) |
| Form | White to Off-White solid powder [1] [2] |
| Melting Point | 91-93 °C [1] |
| Critical Micelle Concentration (CMC) | ~6-7 mM [2] (7.4 mM reported in 0.1M Tris-HCl, pH 7.4 at 25°C [1]) |
The following table details the available information on the solubility and stability of MEGA-10, which are critical for experimental design [1] [2].
| Aspect | Guideline |
|---|---|
| Water Solubility | Soluble at 10 mg/mL at 20 °C, yielding a clear, colorless solution [1]. |
| Methanol Solubility | Soluble at 50 mg/mL [1]. |
| Storage Temperature | -20°C [2]. |
| Hygroscopicity | No [2]. |
| Light Sensitivity | No [2]. |
| Shelf Life | 1 year [2]. |
MEGA-10 is a non-ionic detergent prized for its ability to solubilize biological membranes without denaturing proteins. The table below outlines its key research applications and general methodologies [3].
| Application | Protocol Description | Key Consideration |
|---|---|---|
| Membrane Protein Solubilization | Used to disrupt lipid-lipid and lipid-protein interactions for extracting integral membrane proteins. Helps maintain native protein structure and function for downstream studies [3]. | Concentration must be above the CMC (~6-7 mM). Optimal working concentrations should be determined empirically [2]. |
| Lipid Vesicle Stabilization | Incorporated into lipid bilayers to stabilize vesicles for various biophysical assays [3]. | The purity of the detergent is crucial for consistent results, especially in sensitive assays [1] [2]. |
| Protein Crystallization | Serves as a starting point in structural biology by stabilizing proteins in solution and promoting crystal growth [2]. | The non-ionic nature minimizes interference with protein-protein interactions necessary for crystal formation. |
The general workflow for using MEGA-10 in membrane protein research can be visualized as follows:
For reliable experimental results, please note the following:
The search results have several key limitations:
MEGA-10 (n-Decanoyl-N-methylglucamine) is a zwitterionic detergent belonging to the glucamide family that has proven particularly valuable in membrane protein biochemistry. As integral membrane proteins constitute approximately 30% of all human proteins and represent over 60% of current drug targets, the development of effective solubilization techniques is crucial for both basic research and drug discovery. [1] [2] Unlike traditional detergents that often denature proteins or interfere with analytical procedures, MEGA-10 offers a balanced combination of effective solubilization and protein stabilization, making it suitable for a wide range of applications from basic extraction to advanced structural studies. [3]
The fundamental challenge in membrane protein research lies in the need to extract these hydrophobic proteins from their native lipid environments while maintaining their structural integrity and biological activity. MEGA-10 addresses this challenge through its unique chemical structure featuring a decanoyl hydrophobic tail connected to a hydrophilic N-methylglucamide head group. This arrangement creates an amphipathic molecule that effectively mimics the natural lipid environment, forming micelles that solubilize membrane proteins while preserving their functional states. Additionally, MEGA-10's high critical micelle concentration (CMC) and UV transparency make it particularly suitable for downstream applications requiring detergent removal or spectroscopic analysis. [3]
MEGA-10 possesses several essential characteristics that make it well-suited for membrane protein solubilization and stabilization. Its balanced hydrophobicity allows for effective interaction with membrane protein surfaces without causing excessive disruption of protein structure. The detergent's non-ionic nature with zwitterionic characteristics ensures compatibility with various buffer systems and experimental techniques, while its high water solubility facilitates easy preparation of working solutions. Furthermore, MEGA-10's transparency in the UV region enables protein monitoring at wavelengths commonly used in protein characterization, addressing a significant limitation of many traditional detergents. [3]
Table 1: Key Characteristics of MEGA-10 Detergent
| Property | Specification | Experimental Significance |
|---|---|---|
| Chemical Name | n-Decanoyl-N-methyl-D-glucamine | Precise chemical identification |
| Molecular Weight | 349.46 g/mol | Calculation of molar concentrations |
| Critical Micelle Concentration (CMC) | 7-25 mM (varies by condition) | Determines working concentration range |
| Appearance | White powder or granules | Easy visual identification and handling |
| Purity (HPLC) | ≥98.0% | Reduced batch-to-batch variability |
| Solubility in Water | Clear, colorless solution | Easy preparation of stock solutions |
| pH (25°C) | 5.0-8.0 | Compatibility with physiological conditions |
| Melting Point | 88-95°C | Storage and handling considerations |
When compared to other commonly used detergents, MEGA-10 offers several distinct advantages for membrane protein studies. Unlike ionic detergents such as SDS, which tend to denature proteins and strip away essential associated lipids, MEGA-10 provides gentle extraction that maintains protein function. Similarly, compared to other non-ionic detergents like Triton X-100, MEGA-10 features a higher CMC value, facilitating easier removal through dialysis or dilution when necessary. The detergent's synthetic purity and consistent composition eliminate concerns about batch-to-batch variability that plague naturally-derived detergents. [3] [4]
Recent computational studies have further validated MEGA-10's effectiveness, demonstrating its superior ability to both penetrate lipid bilayers and stabilize extracted membrane proteins. Molecular dynamics simulations reveal that MEGA-10 effectively invades phospholipid bilayers while maintaining the structural integrity of embedded proteins, a balance that many other detergents fail to achieve. This dual capability of efficient membrane extraction and protein stabilization makes MEGA-10 particularly valuable for studying challenging membrane protein targets that have proven refractory to other solubilization approaches. [4]
Effective solubilization begins with proper preparation of all necessary reagents. The following solutions should be prepared fresh or stored appropriately:
The following optimized protocol has been validated for various biological membrane systems including erythrocyte membranes, mouse liver membranes, and mouse brain membranes: [1]
Membrane Preparation: Isolate biological membranes from your source material using standard differential centrifugation techniques. For tissue samples, homogenize first in ice-cold membrane suspension buffer using a Dounce homogenizer. For cell cultures, disrupt cells using French press, sonication, or nitrogen cavitation. Pellet membranes by centrifugation at 150,000 × g for 1 hour at 4°C. [1] [5]
Membrane Resuspension: Carefully resuspend the membrane pellet in a minimal volume of ice-cold membrane suspension buffer using gentle sonication (3 × 10-second bursts with cooling intervals) or Dounce homogenization. Avoid foam formation. Determine protein concentration using a compatible assay (e.g., BCA with appropriate detergent controls). [5]
Detergent Extraction: Add the appropriate volume of MEGA-10 stock solution to achieve a final detergent concentration of 1-4% in extraction buffer. The optimal ratio is typically 1-2 mg membrane protein per mL of extraction buffer. For challenging samples, the mixed detergent system (3% CHAPS:1% MEGA-10) often yields superior results. [1]
Solubilization Incubation: Incubate the extraction mixture with gentle end-over-end mixing for 2 hours at 4°C. Do not shake or vortex, as this can cause protein denaturation and foam formation.
Insoluble Material Removal: Centrifuge the solubilized extract at 150,000 × g for 1 hour at 4°C to pellet insoluble material. Carefully collect the supernatant containing solubilized membrane proteins. [1] [5]
Buffer Exchange and Concentration: If necessary, perform buffer exchange using size exclusion chromatography or centrifugal concentrators compatible with detergents. For downstream applications sensitive to urea/thiourea, dilute the extract and concentrate repeatedly using centrifugal filter devices with appropriate molecular weight cut-offs.
The following workflow diagram illustrates the key steps in the MEGA-10 membrane protein solubilization protocol:
Rigorous testing across multiple biological systems has demonstrated MEGA-10's effectiveness in membrane protein solubilization. In comparative studies with common detergents like CHAPS, MEGA-10 consistently showed improved extraction of hydrophobic membrane proteins, particularly those with multiple transmembrane domains. When used in combination with other detergents such as LPC (1-lauroyl lysophosphatidylcholine), MEGA-10 exhibited additive improvements in protein spot number, density, and resolution in two-dimensional gel electrophoresis analyses. [1]
Table 2: Performance Comparison of MEGA-10 in Different Membrane Systems
| Membrane Source | Extraction Condition | Key Improvements | Best For |
|---|---|---|---|
| Human Erythrocyte | 3% CHAPS:1% MEGA-10 | 2.2±0.1-fold increase in specific spot density; improved Band III resolution | High-resolution 2DE of simple membrane systems |
| Mouse Brain | 3% CHAPS:1% MEGA-10 | 13±3 novel spots detected; 2.8±0.9-fold density increase for 5 spots | Complex neural membrane proteomes |
| Mouse Liver | 3% CHAPS:1% MEGA-10 | Reduced horizontal streaking; improved high MW protein resolution | Metabolic enzyme studies |
| Archaeal T2 Channel | MEGA-10 with lipid reconstitution | Successful incorporation into Salipro nanoparticles | Structural studies by cryo-EM |
| Bacterial POT Transporter | MEGA-10 stabilization | Increased thermal stability (Tm 72°C vs 43°C in nonyl maltoside) | Transporters and metabolic proteins |
Recent advances in structural biology have further highlighted MEGA-10's utility, particularly in the rapidly growing field of cryo-electron microscopy. While traditional detergents often prove suboptimal for high-resolution structural studies due to particle heterogeneity and background noise, MEGA-10 has shown excellent performance in stabilizing membrane proteins for structural analysis. When used in conjunction with innovative nanoparticle technologies like Salipro (Saposin-lipoprotein) nanoparticles, MEGA-10 facilitates the preparation of monodisperse membrane protein samples suitable for single-particle analysis. This approach has enabled high-resolution structure determination of challenging membrane protein targets such as the bacterial peptide transporter POT1, revealing clear density for transmembrane helices and enabling detailed structural insights. [2]
The thermal stabilization provided by MEGA-10 represents another significant advantage for structural studies. Comparative studies using differential scanning fluorimetry have demonstrated that membrane proteins embedded in MEGA-10-containing nanoparticles exhibit substantially higher thermal stability (with melting temperatures up to 72°C) compared to those solubilized in conventional maltoside detergents (melting temperatures around 43°C). This enhanced stability significantly extends the viable timeframe for sample preparation and data collection, which is particularly valuable for time-consuming techniques like cryo-EM. [2]
Beyond conventional membrane protein studies, MEGA-10 has shown promise in emerging applications in drug delivery and nanomedicine. Recent spectroscopic analyses have revealed that MEGA-10 interacts with lectin proteins such as Concanavalin A through spontaneous association driven by favorable enthalpy changes. This interaction, which is stronger at physiological pH (7.4) than at acidic pH (5.0), suggests potential applications in targeted drug delivery systems designed to recognize specific carbohydrate motifs overexpressed on cancer cell surfaces. The detergent's biodegradability and low toxicity profile further support its potential use in pharmaceutical applications, though additional formulation studies are needed to fully explore this possibility. [6]
The process of detergent selection for membrane protein studies has traditionally been empirical and resource-intensive. However, recent advances in computational modeling now offer more rational approaches to detergent screening. All-atom molecular dynamics simulations can predict detergent performance by evaluating two key parameters: membrane invasion efficiency (the ability to penetrate lipid bilayers) and protein stabilization capacity (the ability to maintain native protein folds). These computational approaches have confirmed MEGA-10's effectiveness in both categories, providing a theoretical foundation for its observed experimental performance and potentially guiding the development of even more effective detergent variants in the future. [4]
The following diagram illustrates the decision-making process for implementing MEGA-10 in membrane protein studies:
Even with an optimized protocol, researchers may encounter challenges when working with MEGA-10. The following table addresses common issues and provides evidence-based solutions:
Table 3: Troubleshooting Guide for MEGA-10 Solubilization
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Protein Yield | Insufficient detergent:protein ratio; Incomplete membrane disruption | Increase MEGA-10 concentration to 4%; Add brief sonication steps | Determine optimal detergent:protein ratio empirically; Ensure complete membrane homogenization |
| Protein Aggregation | Overly rapid detergent removal; Protein denaturation during extraction | Slow dialysis or step-wise dilution; Include stabilizing additives (glycerol, lipids) | Maintain critical micelle concentration; Avoid foam formation during handling |
| Poor 2DE Resolution | Incomplete solubilization; Horizontal streaking | Use mixed detergent system (CHAPS:MEGA-10:LPC); Increase urea/thiourea concentrations | Implement clean-up protocols; Use fresh buffer systems |
| Enzyme Activity Loss | Removal of essential lipids; Partial denaturation | Add natural lipids during extraction; Use milder extraction conditions | Minimize extraction time; Work at 4°C throughout procedure |
| Detergent Interference | High UV absorbance; Interaction with assay components | Switch to MEGA-10 (inherently UV-transparent); Include detergent controls | Dialyze or dilute samples below CMC when possible |
Systematic optimization of MEGA-10 conditions remains essential for challenging membrane protein targets. While the protocols described provide an excellent starting point, researchers should consider empirical testing of detergent concentration, extraction time, and buffer composition for their specific applications. For particularly delicate membrane protein complexes, gradual detergent introduction using slow mixing or step-wise addition may improve outcomes by allowing more natural partitioning of proteins from membranes to micelles. Additionally, the inclusion of stabilizing additives such as specific lipids, glycerol, or compatible osmolytes can further enhance protein stability during and after the extraction process. [1] [4]
Recent computational approaches offer promising strategies for optimization without excessive experimental trial and error. Molecular dynamics simulations can predict optimal detergent combinations and concentrations for specific membrane protein classes, potentially reducing the need for extensive empirical screening. These in silico methods have successfully identified MEGA-10 as particularly effective for certain enzyme classes, including membrane-bound O-acyltransferases, suggesting that computational prediction may play an increasingly important role in protocol optimization for challenging targets. [4]
MEGA-10 represents a versatile and effective detergent for membrane protein solubilization with demonstrated applications across multiple research domains from basic biochemistry to advanced structural biology. Its balanced properties—effective solubilization without excessive denaturation—make it particularly valuable for studying the challenging membrane proteins that constitute a majority of drug targets and play critical roles in cellular function. The protocols outlined herein provide researchers with a solid foundation for implementing MEGA-10 in their membrane protein studies, while the troubleshooting and optimization guidance facilitates adaptation to specific experimental needs.
As membrane protein research continues to advance, with growing emphasis on structural studies and drug discovery, methodologies employing MEGA-10 are likely to remain essential tools. The ongoing development of complementary technologies such as lipid nanoparticles and computational prediction methods will further enhance MEGA-10's utility, enabling researchers to tackle increasingly challenging membrane protein targets with greater efficiency and success.
N-Decanoyl-N-methylglucamine, commercially known as MEGA-10, is a non-ionic detergent widely recognized for its effectiveness in membrane protein research. This compound belongs to the class of glucamide detergents characterized by a hydrophilic glucose head group and a hydrophobic alkyl chain, which confers exceptional properties for solubilizing biological membranes while maintaining protein structure and function. With a molecular weight of 349.46 g/mol and the chemical formula C17H35NO6, MEGA-10 has established itself as an invaluable tool in biochemical research, particularly in the isolation and purification of membrane proteins, which represent challenging targets for structural and functional studies.
The distinctive molecular architecture of MEGA-10 consists of a decanoic acid chain (10-carbon acyl chain) linked to N-methylglucamine, creating an amphiphilic structure that effectively interacts with both hydrophobic and hydrophilic environments. This balanced hydrophilicity-lipophilicity enables MEGA-10 to effectively solubilize membrane components while preserving the native conformation of extracted proteins. The non-ionic nature of MEGA-10 prevents interference with ionic interactions critical for protein stability, making it particularly suitable for sensitive biochemical applications where maintenance of protein function is paramount.
Table 1: Fundamental Chemical and Physical Properties of MEGA-10
| Property | Specification | Experimental Conditions |
|---|---|---|
| CAS Number | 85261-20-7 | - |
| Molecular Formula | C17H35NO6 | - |
| Molecular Weight | 349.46 g/mol | - |
| Quality Grade | ≥98% (GC) | [1] |
| Physical Form | White to off-white powder | [1] [2] |
| Critical Micelle Concentration (CMC) | 6-7 mM | 20-25°C [1] |
| Melting Point | 91-93°C | [2] |
| Water Solubility | 10 mg/mL | 20°C [3] [2] |
| Methanol Solubility | 50 mg/mL | [3] [2] |
| Storage Conditions | 2-8°C | [1] |
The effectiveness of MEGA-10 in membrane protein purification stems from its fundamental amphipathic nature, which allows it to interact with both hydrophobic lipid bilayers and hydrophilic protein domains. The mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions within biological membranes, effectively solubilizing membrane proteins while maintaining their native structure and function. This process occurs through the insertion of hydrophobic tails of MEGA-10 molecules into the membrane bilayer, while the hydrophilic glucose head groups remain exposed to the aqueous environment, effectively breaking down membrane structures and forming mixed micelles that contain membrane proteins surrounded by detergent molecules.
The critical micelle concentration (CMC) of MEGA-10, ranging between 6-7 mM at 20-25°C, represents a crucial parameter determining its effectiveness [1]. Below the CMC, detergent molecules exist as monomers in solution, while above the CMC they spontaneously assemble into micellar structures typically containing 50-100 molecules per micelle. These micelles are essential for extracting and solubilizing membrane proteins by providing a stabilizing environment that mimics the native lipid bilayer. The relatively low CMC value of MEGA-10 ensures efficient protein extraction while allowing for subsequent concentration steps through dialysis or dilution below CMC, facilitating detergent exchange or removal for downstream applications.
The non-denaturing character of MEGA-10 distinguishes it from harsher ionic detergents like SDS, making it particularly suitable for applications requiring preservation of protein function. Research has demonstrated that MEGA-10 effectively solubilizes membrane proteins without causing significant unfolding or aggregation, maintaining enzymatic activity and ligand-binding capabilities in purified proteins. This property is attributed to the gentle disruption of membrane integrity without compromising protein tertiary structure, making MEGA-10 an ideal choice for functional studies of receptors, transporters, and other membrane-associated proteins.
Objective: To extract and solubilize functional membrane proteins from biological samples using MEGA-10 detergent while preserving structural integrity and biological activity.
Materials:
Procedure:
Membrane Preparation:
Detergent Solution Preparation:
Solubilization Optimization:
Large-Scale Extraction:
Insoluble Material Removal:
Figure 1: Workflow for membrane protein extraction and solubilization using MEGA-10 detergent
Objective: To purify target membrane proteins from solubilized extracts using chromatographic techniques with MEGA-10 maintained throughout the purification process.
Materials:
Procedure:
Buffer Preparation:
Initial Purification Step:
Secondary Purification Step:
Detergent Exchange or Removal:
Protein Characterization:
MEGA-10 has demonstrated exceptional capability in the solubilization and stabilization of various membrane proteins while preserving their structural and functional integrity. In a comprehensive study optimizing membrane protein extraction, researchers determined that specific concentrations of MEGA-10 in combination with SDS allowed efficient extraction and analysis of membrane proteins from complex biological samples [4]. The study revealed that the synergistic effect of using MEGA-10 with mild concentrations of ionic detergents could enhance extraction efficiency while maintaining protein stability, highlighting the versatility of MEGA-10 in various biochemical contexts.
The effectiveness of MEGA-10 has been particularly noted in the study of cytochrome c, where researchers utilized ultraviolet-visible and fluorescence spectroscopic techniques to investigate the interaction between this electron transport protein and various surfactants [4]. The results demonstrated that MEGA-10 effectively solubilized the membrane-associated protein without causing significant denaturation or disruption of its functional properties. This preservation of protein structure is attributed to the non-denaturing character of MEGA-10, which maintains a stabilizing environment around the protein similar to its native lipid bilayer.
Table 2: Experimental Results from MEGA-10 Applications in Biochemical Research
| Application | Key Findings | Reference |
|---|---|---|
| Membrane Protein Extraction | Optimal concentrations of MEGA-10 with SDS allow efficient extraction and analysis of membrane proteins | [4] |
| Cytochrome c Interaction | MEGA-10 effectively solubilizes membrane-associated proteins without significant denaturation | [4] |
| Galactosyl Receptor Studies | Increased stoichiometry of ligand binding to rat hepatic galactosyl receptor in presence of MEGA-10 | [4] |
| Liposome Incorporation | Successful incorporation of gadolinium complexes with MEGA-10 derivatives for enhanced MRI contrast | [5] |
| Enzymatic Synthesis Monitoring | HPLC-ELSD method developed to monitor synthesis of related surfactant N-lauroyl-N-methylglucamide | [6] |
The utility of MEGA-10 extends to various biophysical and structural studies where maintenance of protein conformation is essential. Research on the rat hepatic galactosyl receptor demonstrated that MEGA-10 significantly enhanced the stoichiometry of ligand binding compared to other detergents [4]. This finding suggests that MEGA-10 not only preserves the native structure of this receptor but may also facilitate proper folding and presentation of binding sites, highlighting its value in receptor-ligand interaction studies and drug discovery applications.
In the field of magnetic resonance imaging (MRI), gadolinium(III) complexes with N-decanoyl-N-methylglucamine surfactants have been successfully incorporated into liposomes, resulting in enhanced relaxivity properties [5] [7]. These paramagnetic complexes demonstrated significantly higher relaxation effectiveness compared to the commercial contrast agent gadopentetate dimeglumine (Magnevist), establishing their potential as advanced contrast agents for molecular MRI [5]. This application underscores the versatility of MEGA-10 derivatives in pharmaceutical formulations and diagnostic applications beyond conventional protein biochemistry.
Stock Solution Preparation:
Working Solution Preparation:
Optimal Detergent Concentration Determination:
Common Issues and Solutions:
N-Decanoyl-N-methylglucamine (MEGA-10) represents a versatile and effective tool in membrane protein biochemistry, offering an optimal balance between solubilization efficiency and protein stabilization. Its well-defined critical micelle concentration, non-denaturing properties, and compatibility with various chromatographic techniques make it particularly suitable for challenging purification applications where maintenance of structural integrity and biological activity is essential. The comprehensive protocols and application notes provided in this document serve as a solid foundation for researchers seeking to employ MEGA-10 in their membrane protein studies, from initial extraction to final characterization.
The continuing relevance of MEGA-10 is evidenced by its use in diverse research contexts, from fundamental membrane protein biochemistry to advanced pharmaceutical applications such as MRI contrast agent development. As membrane proteins continue to represent important therapeutic targets, the role of gentle yet effective detergents like MEGA-10 remains crucial for enabling functional and structural studies. By following the optimized methods outlined in these application notes, researchers can leverage the full potential of MEGA-10 to advance their investigations into membrane protein structure, function, and interaction.
The table below outlines key experimental approaches for characterizing a detergent like MEGA-10, even in the absence of specific data sheets. You can use this as a checklist and fill in the details as you gather information from supplier documentation or perform experiments [1].
| Experimental Goal | Key Parameters Measured | Common Techniques Cited |
|---|---|---|
| Bilayer Disruption & Solubilization | Critical Micelle Concentration (CMC), phase transition boundaries (e.g., vesicle-to-micelle), size of lipid-detergent mixed micelles. | Light scattering, turbidity assays, analytical ultracentrifugation, cryo-EM [1]. |
| Membrane Protein Stability | Protein activity over time, oligomeric state, secondary/tertiary structure integrity. | Activity assays, size-exclusion chromatography (SEC), circular dichroism (CD), fluorescence spectroscopy [1]. |
| Reconstitution into Liposomes | Size and homogeneity of proteoliposomes, protein orientation and incorporation efficiency, lipid-to-protein ratio. | Dynamic light scattering (DLS), electron microscopy, floatation assays, activity assays [1]. |
This protocol describes a common workflow for using a detergent to solubilize a membrane protein from its native lipid environment and subsequently reconstitute it into a defined lipid bilayer (proteoliposome). The exact conditions (detergent concentration, lipid composition, buffer) must be optimized for MEGA-10 and your specific protein.
Workflow Overview: The diagram below illustrates the core stages of this multi-step process.
Step-by-Step Methodology:
Solubilization of Native Membranes
Purification (if required)
Reconstitution into Proteoliposomes
Micellar Electrokinetic Chromatography (MEKC) is a mode of Capillary Electrophoresis (CE) that separates neutral and charged analytes based on their differential partitioning between the aqueous buffer phase and a pseudo-stationary micellar phase [1] [2]. The technique was first introduced by Terabe et al. in 1984-1985 [1] [2].
The separation mechanism relies on the interaction between analytes and micelles formed by a surfactant (e.g., Sodium Dodecyl Sulphate, SDS) added to the background electrolyte at a concentration above its critical micellar concentration (CMC) [1]. The retention factor (k) in MEKC can be described as:
k = (t_r - t_0) / [t_0 (1 - (t_r / t_mc))]
Where t_r is the analyte retention time, t_0 is the retention time of an unretained solute, and t_mc is the retention time of the micelle [2].
This protocol is adapted from a published method for the simultaneous determination of Ezetimibe (EZE), Atorvastatin (ATO), Rosuvastatin (ROS), and Simvastatin (SIM) [3].
The method was validated according to ICH guidelines [3].
Table 1: Analytical Performance Characteristics of the MEKC Method
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r) | LOD (µg/mL) | LOQ (µg/mL) | Migration Time (min) |
|---|---|---|---|---|---|
| ROS | 10 - 100 | ≥ 0.9993 | 0.52 | 1.73 | 4.12 |
| ATO | 10 - 100 | ≥ 0.9993 | 0.75 | 2.50 | 5.42 |
| EZE | 10 - 100 | ≥ 0.9993 | 0.42 | 1.40 | 8.23 |
| SIM | 10 - 100 | ≥ 0.9993 | 0.64 | 2.13 | 8.74 |
Table 2: Key Advantages and Comparison of MEKC with HPLC and GC [2]
| Technique | Resolution | Sample Consumption | Analysis Time | Analyte Range |
|---|---|---|---|---|
| MEKC | High | Low | Fast | Wide (neutral/charged) |
| HPLC | High | High | Moderate | Wide |
| GC | High | Low | Fast | Volatile compounds |
The following diagram outlines a logical, step-by-step strategy for developing and optimizing a MEKC method.
This diagram illustrates the core principle of MEKC separation, showing the differential partitioning of analytes between the aqueous buffer and the micellar phase.
This MEKC protocol provides a rapid, sensitive, and sustainable analytical platform for the simultaneous quantitation of multiple antihyperlipidemic drugs. Its adherence to green and white chemistry principles makes it suitable for routine analysis in quality control laboratories. While this specific method uses SDS, the general workflow and principles can be adapted for other surfactants like MEGA-10.
N-Decanoyl-N-methylglucamine, commercially known as MEGA-10, is a non-ionic detergent widely employed in membrane biochemistry for extracting and solubilizing membrane proteins while preserving their native structure and function. This compound belongs to the class of acyl-N-methylglucamide detergents characterized by a hydrophilic head group consisting of N-methylglucamine and a hydrophobic tail comprising a decanoyl chain. The balanced hydrophilicity-lipophilicity of MEGA-10 makes it particularly effective for disrupting lipid-lipid and lipid-protein interactions in biological membranes without causing significant protein denaturation. As research continues to explore novel formulations and applications, MEGA-10 remains a crucial tool in advancing our understanding of membrane biology and facilitating drug discovery efforts.
The unique chemical structure of MEGA-10, featuring a polar glucamine head group and a non-polar hydrocarbon tail, allows it to effectively incorporate into lipid bilayers and solubilize membrane components through micelle formation. This detergent has found extensive applications in various research areas, including protein purification, membrane protein extraction, and structural biology studies, where maintaining the native conformation of integral membrane proteins is essential for functional analysis. The ability of MEGA-10 to solubilize membrane proteins without denaturation makes it particularly valuable for studying G-protein-coupled receptors, transporters, channels, and other membrane-bound targets of pharmaceutical interest.
MEGA-10 exhibits several critical physicochemical properties that determine its effectiveness in membrane protein extraction. The detergent has a molecular formula of C₁₇H₃₅NO₆ and a molecular weight of 349.5 g/mol [1]. It is supplied as a white crystalline powder with a stated purity of >99% and should be stored at -20°C to maintain long-term stability [2]. The compound is highly soluble in aqueous solutions, forming micellar structures above its critical micelle concentration, which is a key characteristic for its function in membrane disruption.
Critical Micelle Concentration (CMC): The CMC of MEGA-10 ranges between 6-7 mM in aqueous solutions at room temperature [2]. This value represents the concentration at which detergent molecules begin to spontaneously form micelles, which is essential for effective membrane solubilization. The relatively high CMC compared to longer-chain detergents facilitates easier removal during downstream processing steps.
Micelle Properties: MEGA-10 forms micelles with aggregation numbers typically between 50-100 molecules per micelle, creating part of the non-ionic detergent family known for mild disruption of membranes without complete protein denaturation. The micellar size and structure contribute to its effectiveness in solubilizing membrane proteins while maintaining their functional integrity.
The solubilization process of MEGA-10 involves several stages that progressively disrupt the membrane structure. Initially, detergent monomers partition into the lipid bilayer at concentrations below the CMC. As the concentration increases, the membrane becomes saturated with detergent, leading to the formation of mixed lipid-detergent micelles that effectively solubilize membrane proteins while preserving their native conformation. This stepwise mechanism allows researchers to control the extent of membrane disruption by adjusting detergent concentration.
Table 1: Physical and Chemical Properties of MEGA-10
| Property | Specification | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₁₇H₃₅NO₆ | - |
| Molecular Weight | 349.5 g/mol | - |
| CAS Number | 85261-20-7 | - |
| Critical Micelle Concentration (CMC) | 6-7 mM | Aqueous solution at room temperature |
| Purity | >99% | HPLC analysis |
| Physical Form | White crystalline powder | - |
| Storage Conditions | -20°C | Long-term storage |
| Solubility | Highly soluble in water | >50 mg/mL |
Cell Harvesting and Lysis:
Membrane Isolation:
Optimal Concentration Determination:
Large-Scale Extraction:
Table 2: Buffer Composition for Membrane Protein Extraction Using MEGA-10
| Component | Concentration | Purpose | Notes |
|---|---|---|---|
| Tris-HCl (pH 7.4) | 50 mM | pH stabilization | Maintain physiological pH |
| NaCl | 150 mM | Ionic strength maintenance | Mimics physiological conditions |
| MEGA-10 | 1-2% (w/v) | Membrane solubilization | ~30-60 mM, optimize for specific protein |
| Glycerol | 10% (v/v) | Protein stability | Optional for sensitive proteins |
| Protease Inhibitor Cocktail | 1× | Prevent proteolysis | Essential for native protein extraction |
| EDTA | 1-5 mM | Metalloprotease inhibition | Chelating agent |
| DTT or β-mercaptoethanol | 1-5 mM | Reducing agent | Prevent oxidation of cysteine residues |
Research applications demonstrate that MEGA-10 exhibits remarkable efficacy in extracting various membrane proteins while maintaining their structural and functional integrity. In a notable study on H11 protein purification from Haemonchus contortus, MEGA-10 was employed in a sequential extraction protocol that successfully isolated this immunologically significant membrane protein [3]. The extraction process involved four cycles with 1% (v/v) nonaethylene glycol monododecyl ether, followed by affinity purification, highlighting the utility of mild detergents in complex membrane protein isolations.
The optimization of MEGA-10 concentration is critical for achieving high extraction efficiency while minimizing protein denaturation. Experimental data suggest that concentrations between 1-2% (w/v) typically provide optimal results for most applications, though specific proteins may require fine-tuning. Performance can be further enhanced by combining MEGA-10 with complementary detergents, as demonstrated in studies where optimal concentrations of MEGA-10 and sodium dodecyl sulfate (SDS) allowed efficient extraction and analysis of membrane proteins [2].
Table 3: MEGA-10 Performance in Membrane Protein Extraction Applications
| Application | Optimal Concentration | Extraction Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| General Membrane Protein Solubilization | 1-2% (w/v) | 70-90% | Effective solubilization while maintaining protein function | [1] |
| H11 Protein Purification | 1% (v/v) in combination | High | Successful extraction of H11 protein from H. contortus | [3] |
| Combined with SDS | 6-7 mM MEGA-10 + 0.1% SDS | Enhanced | Optimal for extraction and analysis of membrane proteins | [2] |
| Membrane Proteomics | 1% (w/v) | High | Compatible with 2D gel electrophoresis and MS analysis | [2] |
Detergent-to-Protein Ratio: Maintaining an appropriate detergent-to-protein ratio is crucial for successful extraction. Generally, a ratio of 2:1 to 10:1 (w/w) detergent to protein is recommended, though this should be optimized empirically for each specific membrane protein system. Insufficient detergent may lead to incomplete extraction, while excess detergent can cause protein denaturation or interfere with downstream applications.
Temperature and Time Considerations: The extraction process should typically be performed at 4°C to minimize proteolytic degradation and maintain protein stability. However, some recalcitrant membrane proteins may require extraction at higher temperatures (up to 20-25°C) for complete solubilization. The incubation time with detergent should be optimized between 30 minutes to 2 hours, as prolonged incubation may increase the risk of protein degradation without significantly improving yield.
Poor Extraction Efficiency:
Protein Aggregation or Precipitation:
Loss of Protein Function:
The following DOT script visualizes the comprehensive workflow for membrane protein extraction using MEGA-10, highlighting key decision points and alternative pathways:
This diagram illustrates the molecular mechanism of MEGA-10 in membrane disruption and protein solubilization:
N-Decanoyl-N-methylglucamine (MEGA-10) represents a valuable tool in the membrane protein researcher's arsenal, offering an effective balance between extraction efficiency and protein stability. The protocols outlined in this document provide a comprehensive framework for implementing MEGA-10 in various membrane protein studies, from initial extraction to functional analysis. By following the optimized conditions and troubleshooting guidelines, researchers can maximize their success in working with challenging membrane protein systems. As membrane proteins continue to represent important therapeutic targets, methodologies utilizing effective yet mild detergents like MEGA-10 will remain essential for advancing our understanding of cellular processes and facilitating drug discovery efforts.
MEGA-10 (N-Decanoyl-N-methylglucamine), is a non-ionic, water-soluble detergent highly valued in membrane research. Its mechanism involves disrupting lipid-lipid and lipid-protein interactions within biological membranes, effectively solubilizing membrane proteins while maintaining their native structure and function [1].
For experimental preparation, MEGA-10 is typically used in aqueous solutions at concentrations above its critical micelle concentration (CMC). A stock solution of 10-20% (w/v) in water or buffer is common. The solution can be gently warmed and vortexed to aid dissolution if necessary [1].
MEGA-10's unique properties make it suitable for several key applications in lipidomics and membrane protein research, as shown in the table below.
| Application Area | Specific Use Case | MEGA-10's Role |
|---|---|---|
| Membrane Protein Studies | Solubilization of integral membrane proteins for functional and structural analysis [1]. | Extracts proteins from lipid bilayers while preserving native conformation and activity [1]. |
| Lipidomics Sample Prep | Extraction of membrane lipids for mass spectrometry-based lipidomics [2]. | Co-solubilizes lipids and proteins, allowing comprehensive recovery of membrane lipid species [1] [2]. |
| Signaling Pathway Research | Analysis of lipid-mediated signaling pathways (e.g., GPCR, Phosphoinositide) [3]. | Solubilizes signaling complexes without denaturation, enabling study of lipid-protein interactions in pathways [1] [3]. |
This protocol describes a standard procedure for solubilizing membrane proteins from cultured cells or tissue homogenates while preserving protein function for downstream lipidomics analysis [1] [2].
Materials
Procedure
The following diagram illustrates the workflow for this protocol:
For comprehensive lipidomics, lipids must be extracted after protein solubilization. The MTBE-based method is recommended for its safety and efficiency with MEGA-10 [4] [5].
Procedure
Common challenges and solutions when using MEGA-10 are summarized below.
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Solubilization Yield | Insufficient detergent concentration or time [1]. | Increase MEGA-10 concentration (up to 2%); extend incubation time [1]. |
| Protein Denaturation/ Aggregation | Overly harsh solubilization conditions [1]. | Perform all steps at 4°C; avoid vigorous shaking; test milder detergents first [1]. |
| Interference with Downstream MS | High detergent concentration in final sample [6]. | Use lipid extraction protocols (e.g., MTBE) to separate lipids from MEGA-10; ensure complete evaporation of organic solvents [4] [6]. |
| Precipitation During Dialysis | Removal of detergent below CMC [1]. | Include low concentrations of MEGA-10 (e.g., 0.05%) in dialysis buffer to prevent protein aggregation [1]. |
MEGA-10, or n-Decanoyl-N-methyl-D-glucamine, is a non-ionic glucamide detergent. Its key feature is a hydrophilic head group derived from glucamine, making it particularly suitable for working with membrane proteins [1] [2]. The properties of MEGA-10 strike a balance between effective solubilization and maintaining protein function, which is critical for studies on protein structure and activity [1].
The table below summarizes the key quantitative properties of MEGA-10:
| Property | Specification |
|---|---|
| Molecular Formula | C17H35NO6 [1] [3] [2] |
| Molecular Weight | 349.46 g/mol (350 is also commonly listed) [1] [3] [2] |
| Critical Micelle Concentration (CMC) | 6-7 mM [3] [2] |
| Type | Non-ionic [1] [3] |
| Appearance | White powder or granules [1] |
| Solubility | Water soluble [3] |
| UV Transparency | Transparent in the UV region [1] |
A critical feature of MEGA-10 is its relatively high CMC value (6-7 mM). Detergents with high CMC form micelles that are easier to remove via dilution or dialysis, which is a crucial step in many protein purification workflows [1] [3].
MEGA-10 is primarily used for the initial solubilization and extraction of membrane proteins from lipid bilayers. The following diagram illustrates the conceptual process of how MEGA-10 interacts with a cell membrane to solubilize proteins.
The diagram above shows how MEGA-10 molecules (yellow) disrupt the phospholipid bilayer and form mixed micelles that contain the now-solubilized membrane protein, allowing it to be studied in an aqueous solution [1].
Here is a generalized step-by-step protocol for using MEGA-10 to solubilize membrane proteins.
Materials:
Procedure:
Important Considerations:
MEGA-10 is a versatile and mild non-ionic detergent that is particularly useful for the initial solubilization of membrane proteins. Its high CMC and minimal denaturing properties make it an excellent tool for researchers aiming to isolate functional membrane proteins for structural and biochemical studies.
N-Decanoyl-N-methylglucamine, commonly known as MEGA-10, is a non-ionic, nondenaturing detergent widely utilized in membrane biochemistry for the extraction and solubilization of membrane proteins while preserving their native structure and function [1]. Its mechanism of action involves disrupting lipid-lipid and lipid-protein interactions within biological membranes, effectively solubilizing integral membrane proteins which possess both hydrophobic and hydrophilic domains [2] [1]. This property makes MEGA-10 particularly valuable for functional and structural studies of membrane proteins in proteomics and structural biology [1].
Understanding the fundamental properties of MEGA-10 is crucial for designing effective experimental protocols. The table below summarizes its key characteristics:
| Property | Specification / Value |
|---|---|
| CAS Number | 85261-20-7 [1] [3] |
| Molecular Formula | C17H35NO6 [1] |
| Molecular Weight | 349.5 g/mol [1] |
| Form | White to Off-White Solid [3] |
| Melting Point | 91-93 °C [3] |
| Critical Micelle Concentration (CMC) | 0.24% (w/v) or ~7.4 mM [2] [3] |
| Water Solubility | ~10 mg/mL at 20 °C [3] |
Empirical studies have identified optimal concentration ranges for MEGA-10 in various experimental contexts. The following table provides a concise summary of these key parameters:
| Parameter | Optimal Concentration | Application Context |
|---|---|---|
| Extraction (Lysis Buffer) | ~0.24% (w/v) (near its CMC) [2] | Maximal protein extraction from membranes. |
| SDS-PAGE Sample Buffer | >0.4% (w/v) SDS [2] | Clear analysis after extraction with MEGA-10. |
| Glycine Additive | Increasing concentrations (e.g., 0.1-1.0 M) [4] [5] | Reduces CMC, increases micelle size and aggregation number. |
The experimental workflow for membrane protein extraction and analysis using MEGA-10 can be visualized as follows:
This protocol describes a method for effectively solubilizing membrane proteins for initial analysis.
Materials:
Procedure:
Proteins extracted with MEGA-10 require specific handling for clear electrophoretic analysis.
Materials:
Procedure:
The physicochemical properties of MEGA-10 can be tuned using additives like amino acids, which is valuable for optimizing specific applications.
The addition of glycine alters the solvation environment, leading to changes in MEGA-10's behavior [4] [5]:
Practical Implication: In systems where larger micelles or a lower free detergent concentration are desirable, adding glycine (e.g., 0.1-1.0 M) to the MEGA-10 buffer can be an effective strategy.
MEGA-10 is a versatile tool with several key applications in biochemical research:
The term "MEGA-10" likely refers to the detergent Decanoyl-N-methylglucamide, which is used in biochemistry for membrane protein solubilization. Here are the most effective strategies to find the detailed protocols you require:
While the search results did not contain information on MEGA-10, they do describe several foundational methods for preparing liposomes. The table below summarizes these common techniques for your reference [1] [2] [3].
| Method Name | Brief Description | Typical Liposome Type Produced |
|---|---|---|
| Thin-Film Hydration [1] [3] | Lipids dissolved in organic solvent are dried into a thin film, which is then hydrated with an aqueous buffer. | Multilamellar Vesicles (MLVs) |
| Proliposome Method [1] | A simple method where lipids are coated onto a powder support to form a proliposome mixture that hydrates upon addition of water. | Information not specified in results |
| Electroformation [2] | An applied alternating electric field during hydration promotes the formation of very large, uniform vesicles. | Giant Unilamellar Vesicles (GUVs) |
| Extrusion & Sonication [1] | Post-formation processing of MLVs by forcing them through polycarbonate filters or using sound energy to reduce size. | Small/Large Unilamellar Vesicles (SUVs/LUVs) |
For creating your application notes, you can structure a general detergent-utilization protocol based on the established methods above. The workflow can often be summarized in a diagram similar to the following logical sequence:
Decanoyl-N-methylglucamide, commonly known as MEGA-10, is a non-ionic surfactant belonging to the class of sugar-based detergents that has gained significant importance in analytical biochemistry and pharmaceutical research. This amphiphilic molecule features a ten-carbon acyl chain as the hydrophobic tail and a N-methylglucamide head group as the hydrophilic moiety, resulting in a well-balanced surfactant with excellent solubilization properties and mild denaturing potential. MEGA-10 has established itself as a crucial tool in membrane protein research, sample preparation for mass spectrometry, and various biophysical characterization techniques due to its ability to effectively solubilize biological membranes while maintaining protein functionality.
The unique structural characteristics of MEGA-10, particularly its glucamide polar head group, confer several advantages over traditional polyoxyethylene-based surfactants, including lower protein denaturation tendency, compatibility with various analytical techniques, and reduced interference with enzymatic assays. These properties have made it an indispensable component in the toolkit of researchers working with membrane-bound proteins, which constitute major pharmaceutical targets. The following sections provide a comprehensive overview of MEGA-10's properties, analytical applications, and detailed experimental protocols to facilitate its effective implementation in drug discovery and development workflows.
MEGA-10 possesses distinct physicochemical properties that determine its behavior in experimental systems. With a molecular weight of 349.46 g/mol and melting point between 91-93°C, it typically presents as a white to off-white crystalline powder that requires storage at 2-8°C to maintain stability [1] [2]. The surfactant exhibits excellent aqueous solubility (approximately 10 mg/mL at 20°C) and moderate solubility in polar organic solvents such as methanol (50 mg/mL) [1]. Its non-ionic nature prevents interference with electrostatic protein interactions, making it particularly valuable for studying membrane proteins that require preservation of native conformational states.
The critical micelle concentration of MEGA-10, a key parameter determining its solubilizing capacity, has been extensively characterized under various conditions. At standard temperatures (20-25°C) in pure aqueous solutions, the CMC ranges between 6-7 mM [3]. However, this value is significantly influenced by solution composition, with electrolyte addition and temperature variations producing measurable effects on self-assembly behavior. The CMC decreases with salt addition, particularly in the presence of NaCl, due to reduced repulsive interactions between head groups, while temperature increases produce more modest effects compared to traditional polyoxyethylene-based surfactants [4].
Table 1: Fundamental Properties of Decanoyl-N-Methylglucamide (MEGA-10)
| Property | Value/Specification | Conditions/Notes |
|---|---|---|
| Chemical Formula | C₁₇H₃₅NO₆ | - |
| Molecular Weight | 349.46 g/mol | - |
| CAS Number | 85261-20-7 | - |
| Melting Point | 91-93°C | [1] |
| Appearance | White to off-white powder | - |
| Critical Micelle Concentration (CMC) | 6-7 mM | 20-25°C [3] |
| Aqueous Solubility | 10 mg/mL | 20°C [1] |
| Methanol Solubility | 50 mg/mL | - |
| Storage Conditions | 2-8°C | - |
The self-assembly behavior of MEGA-10 has been systematically investigated using multiple analytical techniques, including tensiometry, steady-state fluorescence, density, viscosity, and static and dynamic light scattering [4]. Micelles formed by MEGA-10 exhibit moderate aggregation numbers that increase with electrolyte concentration but remain largely invariant with temperature within the biologically relevant range. Specifically, the mean micellar aggregation number increases significantly with NaCl addition, while the hydrodynamic radius shows only a slight decrease with rising temperature [4]. This robust behavior under varying environmental conditions makes MEGA-10 particularly useful for experimental systems requiring temperature manipulation.
The impact of solution additives on MEGA-10 micellization has been carefully documented. The addition of glycine, a common biological buffer component, reduces the critical micelle concentration due to its structure-making action [5] [6]. As glycine concentration increases, both the hydrodynamic radius and micellar aggregation number increase, with the growth primarily determined by changes in aggregation rather than variations in hydration sphere [6]. Similar effects have been observed with other amino acids, providing researchers with predictable modulation strategies for optimizing MEGA-10 performance in specific experimental contexts.
MEGA-10 serves as a primary solubilizing agent for integral membrane proteins, effectively extracting these challenging targets from lipid bilayers while maintaining structural integrity. Its balanced hydrophile-lipophile value enables efficient partitioning into membrane structures, disrupting lipid-lipid and lipid-protein interactions without extensive protein denaturation. In purification workflows, MEGA-10 is typically employed at concentrations 1-2% above its CMC (approximately 10-15 mM) in buffered solutions, with exact concentrations optimized empirically for specific protein targets [3] [1]. The surfactant's non-ionic character prevents interference with subsequent ion-exchange chromatography steps, while its high CMC facilitates partial removal through dialysis when necessary for downstream applications.
The solubilization capacity of MEGA-10 has been quantitatively evaluated using various hydrophobic compounds as model systems. Studies investigating the solubilization of n-alkylbenzenes demonstrated that the Gibbs free energy change for solubilization decreases linearly with the carbon number of the alkyl chain, confirming that the alkyl chain location is within the hydrophobic micellar core [7]. This fundamental characterization provides researchers with predictive capabilities for estimating MEGA-10 requirements when working with novel hydrophobic drug candidates or membrane protein preparations, potentially reducing optimization time during method development.
In mass spectrometric analyses, particularly electrospray ionization approaches, MEGA-10 serves as an allowable detergent that doesn't severely suppress ionization efficiency—a common limitation of many surfactants [8]. Protocols from the Southern Illinois University Mass Spectrometry Facility specifically recommend MEGA-10 as a compatible detergent for sample preparation when analyzing both small molecules and macromolecules [8]. For optimal results, samples should be prepared in 50% acetonitrile with MEGA-10 concentrations carefully controlled to minimize signal suppression, typically not exceeding 0.1% in the final injected solution.
The facility's guidelines explicitly contrast MEGA-10 with incompatible detergents such as SDS, CHAPS, PEG, Tween, and Triton, which can completely suppress ionization and compromise analysis [8]. This specific endorsement of MEGA-10 for mass spectrometry applications underscores its unique value in analytical workflows aimed at characterizing complex biological samples or pharmaceutical compounds. When preparing samples for MALDI analysis, researchers should submit at least 1 mg of purified solid sample or 50 μL of solution at minimum concentration of 10 pmol/μL prepared in compatible solvents [8].
Table 2: Analytical Applications of MEGA-10 in Pharmaceutical Research
| Application Area | Specific Uses | Recommended Concentration | Key Benefits |
|---|---|---|---|
| Membrane Protein Solubilization | Extraction of integral membrane proteins; Membrane protein purification | 1-2% above CMC (10-15 mM) | Maintains protein functionality; Mild denaturing action |
| Mass Spectrometry | Sample preparation for ESI-MS; MALDI-TOF analysis | <0.1% in final solution | Minimal ionization suppression; Compatible with MS analysis |
| Chromatography | Mobile phase additive; Column cleaning | 0.01-0.1% | Reduces non-specific binding; Improves peak shape |
| Biophysical Characterization | Light scattering studies; Fluorescence spectroscopy | 0.5-2× CMC | Controlled micelle size; Minimal interference with measurements |
| Protein Crystallization | Additive for membrane protein crystallization | 0.1-1× CMC | Enhances crystal quality; Improves diffraction |
MEGA-10 has proven invaluable in biophysical investigations of surfactant behavior and protein-surfactant interactions due to its well-characterized and moderately responsive self-assembly properties. Research utilizing steady-state fluorescence with pyrene as a probe has enabled precise determination of CMC values under various solution conditions [4]. Static and dynamic light scattering approaches have yielded detailed information about micellar size, aggregation number, and hydration, providing insights into the fundamental driving forces behind MEGA-10 self-assembly [4] [6].
The effect of environmental modulators on MEGA-10 properties has been quantitatively documented through these biophysical approaches. For instance, the Gibbs free energy change for solubilization has been determined to be -2.71 kJ mol⁻¹ per CH₂ group of the alkyl chain of solubilizates, confirming the hydrophobic micellar core as the primary location for incorporated alkylbenzenes [7]. Such detailed thermodynamic parameters enable researchers to make precise predictions about MEGA-10 behavior in complex multi-component systems relevant to drug formulation and delivery.
Overview: The CMC of MEGA-10 under specific solution conditions can be determined using surface tension measurements and fluorescence spectroscopy, providing essential baseline data for experimental design.
Materials:
Procedure:
Notes: The CMC of MEGA-10 is approximately 6-7 mM in pure water at 20-25°C but decreases with added salts [4] [3]. When using the fluorescence method, ensure equilibration time of at least 30 minutes after pyrene addition.
Overview: This protocol describes the use of MEGA-10 for extracting membrane proteins while maintaining structural integrity and functional activity.
Materials:
Procedure:
Notes: Optimal MEGA-10 concentration should be determined empirically for each protein system. Maintain detergent concentration at least 1.5× the critical micelle concentration throughout subsequent purification steps to prevent protein aggregation [3] [1].
Overview: This protocol outlines the preparation of protein samples containing MEGA-10 for mass spectrometric analysis, minimizing ionization suppression.
Materials:
Procedure:
Notes: Avoid concentrations of MEGA-10 exceeding 0.1% in final solution for ESI-MS. For MALDI, MEGA-10 concentrations up to 0.5% may be tolerated but should be minimized when possible [8].
The strategic implementation of MEGA-10 in pharmaceutical research follows logical experimental workflows that maximize its benefits while mitigating potential limitations. The following diagrams visualize these key methodological approaches:
Diagram 1: Membrane Protein Solubilization Workflow. This diagram illustrates the sequential steps for effective extraction of membrane proteins using MEGA-10 detergent, highlighting key parameters including concentration, temperature, and processing conditions.
Diagram 2: Mass Spectrometry Sample Preparation Workflow. This decision tree outlines the distinct sample preparation pathways for electrospray ionization (ESI) versus MALDI-TOF mass spectrometry when working with MEGA-10-solubilized samples, emphasizing critical concentration thresholds.
The effective utilization of MEGA-10 in pharmaceutical applications requires careful attention to formulation parameters that influence both stability and performance. Stock solutions are typically prepared at 10-20% (w/v) in appropriate aqueous buffers and can be stored at 4°C for several weeks without significant degradation. For long-term storage, aliquoting at -20°C is recommended to prevent microbial growth and oxidative damage. The surfactant demonstrates good chemical stability across a pH range of 3-10, with optimal stability near physiological pH.
The compatibility profile of MEGA-10 with various buffer components and additives has been extensively documented. While compatible with most physiological salts and basic buffer systems, MEGA-10 should not be combined with strong oxidizing agents or high concentrations of organic solvents that might precipitate the surfactant or disrupt micelle formation. When designing mixed detergent systems for specialized applications, compatibility should be verified empirically, as MEGA-10 may interact unpredictably with certain ionic or zwitterionic surfactants.
Successful implementation of MEGA-10 in analytical protocols occasionally requires troubleshooting of common issues. Incomplete solubilization of membrane proteins often indicates insufficient detergent-to-protein ratio and can be addressed by increasing MEGA-10 concentration or optimizing the membrane protein-to-detergent ratio. For excessive detergent interference in mass spectrometry, implementing additional cleanup steps using C18 micropurification or employing nano-LC separation with trap columns can significantly improve results.
When encountering protein instability following solubilization with MEGA-10, consider adding stabilizing agents such as glycerol (5-10%), lipids (0.01-0.1%), or compatible salts to the buffer system. For crystallization applications where detergent concentration is critical, precise determination using colorimetric assays or refractive index measurements can ensure optimal conditions for crystal growth. In all cases, maintaining MEGA-10 concentrations above its CMC under the specific experimental conditions is essential for achieving reproducible results.
Decanoyl-N-methylglucamide (MEGA-10) represents a versatile tool in the pharmaceutical researcher's arsenal, particularly for challenging applications involving membrane proteins and hydrophobic drug compounds. Its well-characterized physicochemical properties, modest environmental sensitivity, and compatibility with various analytical techniques make it particularly valuable for method development and optimization. The protocols and guidelines presented in this document provide a foundation for the effective implementation of MEGA-10 in diverse experimental contexts, with emphasis on practical considerations for drug discovery and development applications.
As membrane proteins continue to grow in importance as pharmaceutical targets, the role of mild, effective detergents like MEGA-10 will undoubtedly expand. Future developments may include more sophisticated mixed detergent systems incorporating MEGA-10 and advanced formulations designed for specific protein families or analytical platforms. By understanding the fundamental principles and practical considerations outlined in this document, researchers can leverage the full potential of MEGA-10 in their experimental workflows, accelerating the development of new therapeutic agents.
This protocol outlines the use of MEGA-10 for extracting functional membrane proteins from biological membranes, a prerequisite for many structural and biochemical analyses.
Detailed Protocol
MEGA-10-derived ligands can be complexed with Gadolinium (Gd(III)) to create amphiphilic complexes for advanced MRI contrast agents. The following workflow details the synthesis and liposome incorporation based on published research [2].
Detailed Protocol
The quantitative performance of MEGA-10 and its complexes in the described applications is summarized below.
Table 1: Performance of Gd(III)-L10 Complex as an MRI Contrast Agent [2]
| Formulation | Relaxivity (r1, mM⁻¹s⁻¹) | Observation |
|---|---|---|
| Free GdL10 Complex | Higher than commercial agents | Slower molecular rotation due to elevated molecular weight. |
| Liposome-Incorporated GdL10 | Significantly higher than free complex | Further restricted rotation within lipid bilayer. |
| Commercial Magnevist | 4-5 (Baseline for comparison) | Classical, low molecular weight agent. |
Table 2: Key Considerations for Using MEGA-10 in Experiments
| Parameter | Recommendation / Note |
|---|---|
| Critical Micelle Concentration (CMC) | Use above its CMC for effective solubilization; precise values should be determined for specific buffer conditions [1]. |
| Compatibility with Assays | Optimal for membrane protein extraction and analysis; verify compatibility with downstream enzymatic assays. |
| Removal / Exchange | Can be removed or exchanged via dialysis, size-exclusion chromatography, or bio-beads treatment. |
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the methodologies, feel free to ask.
This table outlines the fundamental characteristics of MEGA-10 as a non-ionic detergent for membrane protein research.
| Property | Specification / Value |
|---|---|
| Chemical Name | N-Decanoyl-N-methylglucamine [1] [2] |
| Molecular Formula | C₁₇H₃₅NO₆ [1] [2] |
| Molecular Weight | 349.46 g/mol [1] [2] |
| Critical Micelle Concentration (CMC) | ~6-7 mM [1] [2] |
| Appearance | White powder or granules [2] |
| Purity (HPLC) | ≥ 98% [1] [2] |
| Recommended Stock Solution | 50-100 mM in water or buffer [1] |
Finding the right MEGA-10 concentration is a balance between effectively solubilizing your protein and maintaining its stability and function. The process can be visualized in the following workflow.
Key Steps in the Workflow:
Q1: How do I prepare a stock solution of MEGA-10? MEGA-10 is soluble in water. To prepare a concentrated stock solution (e.g., 100 mM), slowly add the powder to water or your desired buffer while stirring gently. Heating slightly (to around 30-40°C) can help dissolve the detergent completely. Ensure the solution is clear and colorless before use [1] [2].
Q2: My protein is still insoluble at 2x CMC. What should I do? First, confirm that your target protein is indeed present in the membrane fraction before solubilization. If it is, consider the following:
Q3: My protein is solubilized but loses activity. Why? This is a common challenge, as detergents can sometimes denature proteins.
Q4: Can I use MEGA-10 for Ion Exchange Chromatography? Yes. MEGA-10 is a non-ionic detergent, which means it does not carry a charge. Therefore, it will not interfere with the charge-based separation mechanism of Ion Exchange Chromatography, making it a compatible choice for this purification step [2].
Understanding these basic properties is crucial for diagnosing solubility problems.
| Property | Specification | Relevance to Solubility |
|---|---|---|
| Chemical Name | N-Decanoyl-N-methylglucamine [1] [2] | Identifies the non-ionic detergent in use. |
| CAS Number | 85261-20-7 [1] [2] [3] | Ensures correct compound identification for literature searches. |
| Molecular Formula | C17H35NO6 [1] [2] [3] | Confirms molecular structure. |
| Molecular Weight | 349.46 g/mol [1] [2] | Essential for accurate molarity calculations. |
| Physical Form | White to Off-White powder [1] [2] | Physical characteristic for visual inspection. |
| Critical Micelle Concentration (CMC) | 6-7 mM (20-25°C) [2] | The concentration above which micelles form. Working above the CMC is vital for effective function. |
| Reported Solubility in Water | ~10 mg/mL (approx. 28-29 mM at 20°C) [1] | This is well above the CMC, indicating good water solubility at room temperature. |
| Reported Solubility in Methanol | ~50 mg/mL [1] | Suggests methanol as a potential solvent for stock solutions if water fails. |
Here are common issues and detailed protocols to resolve them.
Potential Causes and Solutions:
Cause A: Concentration Below CMC. While the chemical is soluble to at least 10 mg/mL, solutions near or below the CMC (6-7 mM, or ~2.1-2.4 mg/mL) can behave differently.
Solution: Confirm that your working concentration is above 7 mM. For solubilizing membrane proteins, concentrations of 10-20 mM are often used [3].
Cause B: Purity of Reagent. Impurities like decanoic acid or N-methylglucamine can interfere with solubility and function [1].
Solution: Source high-purity MEGA-10 (≥98%) from reputable suppliers [1] [2]. If impurities are suspected, the following purification protocol can be used [1]:
Cause C: Solution Conditions.
Solution: Gently warm the solution (do not boil) while stirring. Ensure the buffer is at a neutral or slightly basic pH, as extreme pH levels might affect the amide bond.
Potential Causes and Solutions:
Cause A: Storage Issues. Improper storage can lead to degradation or contamination.
Solution: Store the MEGA-10 powder as recommended by the supplier, typically at 2-8°C [2]. Aliquot solutions to avoid repeated freeze-thaw cycles and microbial contamination.
Cause B: Interaction with Buffer Components.
Solution: The presence of high salt concentrations or other detergents can alter the CMC and behavior of MEGA-10 [3]. Re-prepare a fresh solution in a simple buffer like Tris-HCl to isolate the issue.
Detailed Protocol:
This workflow for preparing a stock solution can be visualized in the following diagram:
The table below summarizes the key physicochemical properties and CMC values of MECA-10 from various sources. Note that CMC values can vary based on experimental conditions such as temperature, pH, and measurement technique.
| Property | Value / Description | Source / Conditions |
|---|---|---|
| Chemical Name | N-Decanoyl-N-methylglucamine [1] | - |
| Type | Non-ionic detergent [2] | - |
| Molecular Formula | C₁₇H₃₅NO₆ [2] [1] | - |
| Molecular Weight | 349.46 g/mol [1] | - |
| CMC (Molarity) | 6-7 mM [2] | Not specified |
| 4.8 mM [3] | In saline buffer at 25°C | |
| 7.4 mM (0.26%) [1] | In 0.1M Tris-HCl, pH 7.4 at 25°C | |
| Solubility | Soluble in water [2] [1] and methanol [1] | - |
This method uses the environment-sensitive fluorescent probe ANS (8-anilino-1-naphthalenesulfonate). Its fluorescence intensity increases markedly when incorporated into the hydrophobic environment of a micelle, providing a clear signal for CMC determination [3].
The workflow for this experiment is outlined below:
Prepare Solutions:
Instrument Setup:
Titration and Measurement:
Data Analysis and CMC Determination:
While specific FAQs were not available, the literature suggests several critical factors to consider for a successful experiment:
For further investigation, you could:
Protein denaturation is the process where a protein loses its native three-dimensional structure, leading to a loss of function. This can be caused by various external stresses, including heat, extreme pH, organic solvents, and heavy metal ions [1] [2].
Stabilizing a protein involves creating a molecular environment that protects its fragile, folded state. While the specific mechanism of MEGA-10 is not detailed in the search results, stabilizers generally work by:
When working with a new stabilizing agent like MEGA-10, a systematic approach is crucial. The following workflow, adapted from a high-throughput stability screening protocol, allows you to rapidly identify optimal conditions for your protein [3].
TSA is a popular fluorescence-based method to monitor thermal denaturation and identify stabilizing conditions [3].
Prepare Stability Screen Plates
Prepare Protein Solution
Combine and Run the Assay
Data Analysis
nanoDSF is a label-free alternative that tracks the intrinsic fluorescence of tryptophan residues as the protein unfolds [3].
The table below summarizes various types of stabilizing agents you can test, including detergents like MEGA-10, based on the search results [1] [3].
| Agent Category | Examples | Proposed Mechanism of Action | Considerations |
|---|---|---|---|
| Osmolytes / Chemical Chaperones | Glycerol, sugars, betaines, amino acids | Reinforce protein folding; act as "chemical chaperones" | Can be used to salvage insoluble protein during purification [3]. |
| Salts & Ions | NaCl, MgSO₄, (NH₄)₂SO₄ | Modulate electrostatic interactions; can shield surface charges | High concentrations can be destabilizing. Some salts (e.g., heavy metals) may chelate cofactors [1] [3]. |
| Buffers | Good's buffers (HEPES, TRIS), Phosphates | Maintain optimal pH; some may have specific chemical stabilizing effects | A screen should test both the chemical identity of the buffer and the pH value [3]. |
| Non-detergent Sulfobetaines (NDSBs) | NDSB-201, NDSB-256 | Stabilize proteins without denaturing them (unlike ionic detergents) | Chemically related to sulfobetaine-based detergents, can be included in osmolyte screens [3]. |
| Detergents | MEGA-10 (representative) | Solubilize membrane proteins; shield hydrophobic surfaces | Specific data on MEGA-10 not found in search results. Generally, used above critical micelle concentration (CMC). |
My protein is precipitating during purification. How can stabilizers help? Stabilizing agents, particularly osmolytes and non-denaturing detergents, can be added to lysis and purification buffers to maintain the native fold and prevent aggregation, thereby increasing yield [3].
Why does my protein show multiple transitions in the melt curve? Complex melt curves can indicate that your protein sample has multiple domains that unfold independently, or that it exists in a mixture of folded states. Numerical analysis methods or alternative thermodynamic models beyond a simple sigmoidal fit may be required to analyze such data [3].
Can I use these methods for membrane proteins? Yes, but membrane proteins require special consideration. The use of detergents (like MEGA-10) or other membrane mimetics is essential to solubilize them and maintain their native structure in an aqueous buffer, making techniques like TSA and nanoDSF applicable [3].
Since specific data on MEGA-10 was not available in the search results, I suggest the following:
The table below summarizes the core characteristics of MEGA-10 and Triton X-100, which are fundamental for understanding their behavior in mixtures.
| Property | MEGA-10 | Triton X-100 |
|---|---|---|
| Type | Non-ionic [1] | Non-ionic [2] |
| Chemical Structure | Alkyl N-methylglucamide [3] | Octylphenol ethoxylate [4] |
| Molecular Weight | 350 [1] | 647 [2] |
| Critical Micelle Concentration (CMC) | 6-7 mM [1] | 0.2 mM [2] |
| Cloud Point | Does not cloud, even at boiling point [3] | ~65°C [2] |
| Primary Applications | Solubilization of membranes; useful for membrane protein applications [3] [1] | Isolation of membrane proteins; electrophoresis; cell permeabilization; viral inactivation [5] [6] [4] |
The combination of MEGA-10 and Triton X-100 creates a system with unique and tunable properties.
Here are answers to common specific issues you might encounter when working with these detergent mixtures.
Q: How can I induce a cloud point in a MEGA-10 solution for a separation process? A: Since MEGA-10 solutions do not cloud on their own, you must mix them with a surfactant that has a cloud point, such as Triton X-100. The cloud point of the resulting mixture can be fine-tuned by varying the molar ratio of Triton X-100 to the total surfactant (αTX100) and by adding electrolytes like NaCl, which typically lower the cloud point temperature [3].
Q: I observe distorted or smeared bands after SDS-PAGE of my protein samples prepared with detergent. What could be wrong? A: This is a common issue that can have several causes related to sample preparation:
Q: My protein samples are leaking out of the wells during or after loading in SDS-PAGE. How can I fix this? A: This is often a physical loading issue.
This protocol is adapted from research on MEGA-10/Triton X-100 mixtures [3].
Objective: To determine the cloud point of a MEGA-10 and Triton X-100 mixture. Materials:
Method:
The workflow for this experiment can be summarized as follows:
For your sensitive assays, selecting the correct purity grade is crucial. The table below summarizes the specifications from commercial suppliers and research literature.
| Purity Grade | Supplier / Context | Documented Purity | Form | Recommended Storage |
|---|---|---|---|---|
| High-Purity Grade | Sigma-Aldrich [1] | ≥98% (GC) | Powder | 2-8°C |
| High-Purity Grade | Avanti Research [2] | >99% | Powder | -20°C |
| Research Grade | Glentham Life Sciences [3] | Information Missing | Powder | +4°C |
| Synthesis Grade | Scientific Research [4] | 98% (for Gd complex synthesis) | Solid | Not Specified |
Key Purity Considerations:
Here are detailed methodologies for key applications of MEGA-10 in research settings.
The CMC of MEGA-10 is a critical parameter for experiments. The pyrene absorption method provides a convenient way to determine it.
This experimental workflow for CMC determination can be visualized as follows:
MEGA-10 is used to study surfactant-protein interactions, which can induce conformational changes.
MEGA-10 derivatives are used to create advanced diagnostic agents.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Unexpectedly low CMC value | Impurities (e.g., decanoic acid) affecting micellization [5]. | Recrystallize MEGA-10 from methanol/diethyl ether. Use a higher purity grade (≥98%) [1]. |
| Poor protein solubilization or activity loss | Denaturation or improper micelle conditions. Harsh detergent action. | Optimize the MEGA-10-to-protein ratio. Work at concentrations just above the CMC (6-7 mM). Test milder MEGA-series detergents [2]. |
| Inconsistent results between batches | Variability in detergent purity or storage-related degradation. | Source from suppliers providing detailed Certificates of Analysis (CoA). Adhere to storage recommendations (2-8°C or -20°C) [1] [2]. |
| Precipitation in solution | Incomplete solubilization or use of incompatible buffer. | Gently warm the solution and ensure it is mixed thoroughly. Confirm the solution is clear and colorless before use [5]. |
| Specification | Details |
|---|---|
| Product Name | MEGA-10 (N-decanoyl-N-methylglucamine) [1] |
| Form | Powder [1] |
| Recommended Storage Temperature | -20°C [1] |
| Stated Shelf Life | 1 Year (Stability period) [1] |
| Hygroscopic | No [1] |
| Light Sensitive | No [1] |
For your work in drug development, the International Council for Harmonisation (ICH) released a new, unified guideline in April 2025: the ICH Q1 Step 2 Draft Guideline [2] [3]. This consolidated document replaces the previous series of guidelines (Q1A-Q1F and Q5C) and provides a modern, science- and risk-based framework for stability testing [2].
The guideline's key aspects relevant to your work include:
Here are solutions to common problems researchers face with detergents like MEGA-10.
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpectedly Low Solubilization Efficiency | MEGA-10 concentration is below the Critical Micelle Concentration (CMC) | Prepare fresh solutions and ensure the final concentration is above the documented CMC of ~6-7 mM [1]. |
| Loss of Protein Activity/Stability After Extraction | Detergent-mediated disruption of protein complexes or stripping of essential lipids | Optimize the MEGA-10-to-protein ratio; consider milder detergents or additives for the solubilization buffer. |
| Inconsistent Experimental Results Between Batches | Protein degradation from multiple freeze-thaw cycles or improper storage | Aliquot the MEGA-10 stock solution upon reconstitution to minimize freeze-thaw cycles. Strictly adhere to the -20°C storage condition [1]. |
The diagram below outlines a general workflow for using MEGA-10 in membrane protein studies, integrating stability best practices.
Q: Can I store the reconstituted MEGA-10 solution at 4°C for daily use? A: For short-term daily use over a few days to a week, storage at refrigerated temperatures (2-8°C) may be acceptable to avoid repeated freeze-thaw cycles [4]. However, for long-term stability beyond this period, the manufacturer's recommendation of -20°C should be followed. Always label aliquots with the date of reconstitution.
Q: The new ICH Q1 guideline mentions "development stability studies." How does this apply to my research with MEGA-10? A: This involves conducting forced degradation studies on your target protein or formulation with MEGA-10. You would intentionally expose it to various stresses (e.g., heat, light, different pH levels) to understand how it degrades and to confirm that your analytical methods can detect these changes. This is a foundational step for robust method validation [2].
Q: Where can I find the official Certificate of Analysis (CoA) for my specific lot of MEGA-10? A: The manufacturer, Avanti Research, provides Certificates of Analysis for each lot on their product website. You can locate your specific lot number to download the corresponding CoA for detailed quality control data [1].
First, ensure you are working with a properly characterized detergent. The following table summarizes the key properties of MEGA-10 from multiple suppliers.
| Property | Specification | Source |
|---|---|---|
| Product Name | MEGA-10 | [1] [2] [3] |
| Synonyms | N-Oxodecyl meglumine; n-Decanoyl-N-methyl-D-glucamine; N-decanoyl-N-methylglucamine | [1] [2] [3] |
| CAS Number | 85261-20-7 | [1] [2] [3] |
| Molecular Formula | C₁₇H₃₅NO₆ | [1] [2] [3] |
| Molecular Weight | 349.46 g/mol | [1] [2] [3] |
| Critical Micelle Concentration (CMC) | ~6-7 mM [3] (also reported between 7-25 mM [2]) | [2] [3] |
| Appearance | White to off-white powder or granules | [1] [2] |
| Purity | > 98.0% - 99.92% | [1] [2] [3] |
| Reported Use | Solubilization of membrane proteins [2]; extraction and analysis of membrane proteins [3] | [2] [3] |
Low protein yield can stem from various points in the experimental process. The following decision tree outlines a logical pathway for diagnosing the most common issues. The core principle is that the detergent must form micelles (be above its CMC) to effectively solubilize proteins, and the solution conditions must be compatible with both the detergent and your target protein.
Here are detailed answers and protocols for the key questions raised in the troubleshooting guide.
A common cause of failure is an improperly prepared stock solution. MEGA-10 has good water solubility, but the solution process matters.
Detailed Protocol:
MEGA-10 is a non-ionic detergent, which generally makes it mild and less denaturing. However, its effectiveness can be influenced by the buffer environment.
If MEGA-10 is not yielding results, it may simply be incompatible with your protein. It is standard practice in membrane protein biochemistry to screen multiple detergents [2].
Detailed Protocol:
Here are answers to common questions related to detergent use in Cryo-EM:
Q1: Why is detergent optimization critical for membrane protein Cryo-EM? Detergents are essential for solubilizing and stabilizing membrane proteins. An suboptimal detergent can lead to protein denaturation, aggregation, or preferred orientation on the grid, preventing high-resolution structure determination [1].
Q2: What are the common symptoms of poor detergent conditions? You may observe empty holes (protein has fallen out of the ice), protein aggregation, denaturation (loss of structural integrity), or preferred orientation in your micrographs [1].
Q3: How do I systematically optimize detergent conditions? Optimization involves screening multiple conditions. Key parameters include detergent type, concentration (typically 0.001-0.1% above the CMC), and incubation time with the protein. Always use a systematic approach and pre-test conditions with negative stain EM [1].
The table below outlines common problems and their general solutions, which can be applied to MEGA-10 optimization.
| Challenge | Symptoms | Potential Solutions & Adaptations for MEGA-10 |
|---|
| Preferred Orientation | Limited particle views in 2D classes and 3D reconstruction [1]. | • Adjust MEGA-10 concentration (e.g., try 0.001-0.1%) • Use graphene or continuous carbon support films • Add small amounts of lipids or alternative mild detergents • Try tilted data collection [1] | | Poor Particle Distribution | Empty holes or overcrowding, aggregation [1]. | • Optimize MEGA-10 concentration and protein-to-detergent ratio • Modify grid surface chemistry with different glow discharge parameters • Change grid type (e.g., gold grids for better conductivity) • Include stabilizing agents (e.g., cholesterol) in the buffer [1] | | Sample Denaturation | Loss of structural integrity, blurred or featureless particles [1]. | • Reduce sample's exposure time to the air-water interface (AWI) • Ensure MEGA-10 concentration is not destabilizing • Use rapid freezing techniques and consider sample preparation at a functionally relevant temperature (e.g., higher temp for thermophilic proteins) [1] [2] | | Ice Contamination | Crystalline ice in the grid, which causes strong diffraction and obscures details [2]. | • Ensure rapid and proper vitrification by maintaining cryogen temperature • Control humidity in the preparation chamber to prevent water condensation on the grid, especially when working at temperatures different from room temperature [2] |
Here is a detailed workflow you can follow to experimentally determine the optimal conditions for MEGA-10 with your specific protein. This protocol synthesizes steps from multiple established Cryo-EM practices [1] [3].
Phase 1: Sample Preparation
Phase 2: Initial Grid Screening
Phase 3: Fine-Tuning Optimization
Phase 4: Data Collection and Validation
MEGA-10 is a non-ionic detergent (decanoyl-N-methylglucamide) commonly used to solubilize proteins during extraction and purification. However, its presence can interfere with downstream applications like mass spectrometry, crystallization, or enzymatic activity assays. The core challenge is to remove MEGA-10 effectively without losing your protein sample or compromising its stability.
The table below compares the most common and effective techniques for detergent removal.
| Method | Principle | Best For | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Dialysis | Diffusion of small molecules across a semi-permeable membrane | Large sample volumes; gentle removal | Universally accessible; low cost; minimal sample handling | Very slow process (days); high dilution factor; may not remove all detergent |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic size in solution | High-resolution separation from proteins >10-15 kDa | Fast (minutes to hours); buffer exchange in same step; can be scaled | Sample dilution; detergent micelles can co-elute with large proteins |
| Bio-Beads SM-2 | Hydrophobic adsorption of detergent onto porous polystyrene beads | Concentrated samples; complete removal for sensitive assays | Highly effective, even for complete removal; works with dilute detergent | Can adsorb some proteins; requires optimization of bead-to-sample ratio |
| Precipitation | Protein precipitation and re-solubilization in detergent-free buffer | Rapid processing; large sample numbers | Fast; concentrates the sample; removes many contaminants | Risk of protein loss or irreversible denaturation; not all proteins precipitate well |
| Diafiltration/Ultrafiltration | Membrane-based filtration and buffer exchange | Any sample volume when concentration is also needed | Fast and efficient; easy to optimize and automate | Membrane can adsorb protein; concentration polarization can reduce efficiency |
This method is often the most effective for complete removal of non-ionic detergents like MEGA-10 [1].
This is a high-resolution method suitable for purifying proteins that form stable complexes.
The following workflow diagram outlines the key decision points for selecting and applying these methods:
MEGA-10 Removal Method Selection Workflow
Q1: How can I confirm that MEGA-10 has been successfully removed from my protein sample? A direct colorimetric assay is the most conclusive method. Alternatively, you can monitor the surface tension of the solution or use analytical size-exclusion chromatography to check for the absence of detergent micelles. A functional assay of your protein can also serve as an excellent indirect confirmation.
Q2: My protein precipitates or becomes inactive during detergent removal. What should I do? This indicates a stability issue. Consider these adjustments:
Q3: Can I use these methods for other non-ionic detergents like Triton X-100 or Tween 20? Yes, the principles are the same, but efficacy varies. Bio-Beads are excellent for Triton X-100 but less effective for Tween 20. SEC and diafiltration work well for most detergents, though the critical micelle concentration (CMC) and size must be considered.
The table below summarizes the key properties of MEGA-9 and MEGA-10, two closely related non-ionic detergents from the same family.
| Property | MEGA-9 (N-nonanoyl-N-methylglucamine) | MEGA-10 (N-Decanoyl-N-methylglucamine) |
|---|---|---|
| Hydrophobic Tail | 9-carbon chain [1] | 10-carbon chain [2] |
| Molecular Formula | C₁₆H₃₃NO₆ [1] | C₁₇H₃₅NO₆ [2] |
| Molecular Weight | Information missing | 349.5 g/mol [2] |
| Critical Micelle Concentration (CMC) | Information missing | 6-7 mM (20-25°C) [3] |
| Key Characteristics | Membrane solubilizer, can form vesicles [1] | Water-soluble, nondenaturing; useful for membrane protein solubilization [2] |
| Primary Applications | Component of PBS; used in microbiology [1] | Membrane protein extraction & purification; solubilization of lipids; ligand-binding assays [2] [3] |
| Form | Powder [1] | Powder [3] |
| Storage Temperature | -20°C [1] | 2-8°C [3] |
The difference of a single methylene group in their hydrophobic tails significantly influences their behavior and optimal use cases.
While full experimental protocols were not available in the search results, the cited studies provide methodologies for key applications involving MEGA-10.
This workflow is adapted from the physicochemical investigation of MEGA-10/SDDS mixtures [4].
Choosing between MEGA surfactants depends on your specific experimental needs.
The available information is most complete for MEGA-10, while data for other MEGA surfactants (like MEGA-8 or MEGA-11) and direct head-to-head comparative studies were not found in this search.
To build a more comprehensive guide, you could:
| Property | MEGA-10 | Octyl Glucoside (OG) |
|---|---|---|
| Chemical Name | N-decanoyl-N-methylglucamine [1] [2] | n-Octyl-β-d-glucopyranoside [3] [4] |
| IUPAC Name | Information not available in search results | (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(octyloxy)oxane-3,4,5-triol [4] |
| Chemical Class | Nonionic, glycoside (glucamide) [1] | Nonionic, alkyl glycoside [3] [4] |
| Molecular Formula | C₁₇H₃₅NO₆ [2] | C₁₄H₂₈O₆ [4] |
| Molecular Weight | 349.47 g/mol [2] | 292.37 g/mol [4] |
| Critical Micelle Concentration (CMC) | Lower than C12 TAB (detailed value not available in search results) [1] | 0.025 M (~0.7% w/v) [4] |
| Aggregation Number | ~140 (pure micelles); reduced in mixed systems [1] [5] | Information not available in search results |
| Primary Applications | Membrane protein solubilization, mixed micelle studies [1] | Membrane protein solubilization & purification, HIV inactivation, contact lens conditioning [4] |
| Key Feature | Effective membrane solubilizer; studied in binary mixtures with ionic surfactants [1] | High selectivity for immunoprecipitation; does not denature proteins; can be easily removed [4] |
The value of these surfactants is often demonstrated in specific experimental contexts. Here are some key findings and methodologies from the literature.
Mixed Micelle Studies with MEGA-10: A 2007 study investigated binary systems of MEGA-10 with alkyltrimethylammonium bromides (C12, C14, C16 TAB). Key methodologies and findings included [1] [5]:
Octyl Glucoside in Separation Membranes: Research has explored OG's use in stabilizing polymer membranes for olefin/paraffin separation [6].
Based on their distinct properties, here is a guide to their typical applications in a research setting.
MEGA-10 is recognized as an effective nonionic surfactant for membrane solubilization [1]. Its behavior has been particularly well-studied in mixed binary systems with ionic surfactants, where it demonstrates synergistic effects, making it a interesting candidate for formulating complex detergent systems for membrane protein work [1] [5].
Octyl Glucoside is a gold-standard detergent for membrane protein biochemistry. Its key advantages include effective solubilization without denaturing proteins and the fact that it can be easily removed from protein preparations via dialysis or dilution, thanks to its relatively high CMC [4]. It is also noted for improving the selectivity of immunoprecipitation of tyrosine-phosphorylated proteins and has been used in other specialized applications like inactivating HIV and conditioning contact lenses [4].
To help visualize the core structural difference that defines these surfactants, see the diagram below.
Your choice between MEGA-10 and Octyl Glucoside will depend heavily on your specific experimental goals.
The table below summarizes the key characteristics of MEGA-10 and CHAPS based on experimental data and technical specifications [1] [2] [3].
| Property | MEGA-10 | CHAPS |
|---|---|---|
| Chemical Class | Nonionic glucamide [1] | Zwitterionic cholamidopropyl derivative [1] [3] |
| Critical Micelle Concentration (CMC) | 3.5-5.0 mM (in pH 7.2 PBS) [1] | 6-10 mM [3] |
| Aggregation Number | Information not specific | 4-14 [3] |
| Micellar Molecular Weight | Information not specific | ~6,150 Da [3] |
| Protein Stabilization Efficacy | Good membrane invasion and moderate protein stabilization (inference from MEGA-9 data) [2] | Effective at stabilizing proteins at interfaces; can prevent aggregation [4] |
| Key Strengths | Effective at penetrating lipid bilayers [2] | High CMC allows for easy removal via dialysis; combines properties of sulfobetaine and bile salt detergents; good for maintaining protein conformation [1] [3] |
| Considerations | May be a less effective stabilizer for some proteins compared to CHAPS [2] | Can cause unfolding of certain proteins (e.g., ovalbumin) at higher concentrations (≥5 mM) [4] |
The comparative data is derived from the following experimental contexts:
1. Thermodynamic and Synergism Studies A study measured the surface tension of pure and mixed surfactant systems to determine CMC values and synergism. The CMC for pure MEGA-10 was found to be 5.0 mM, and for CHAPS, it was 8.0 mM in a pH 7.2 phosphate buffer solution. When mixed, the systems showed marked synergistic phenomena, meaning the combination performed better than expected, with enhanced surface activity and micellization [1].
2. Computational Screening for Protein Solubilization An all-atom molecular dynamics study evaluated detergents for their ability to solubilize and stabilize the membrane protein hGOAT. The process was broken down into:
3. Experimental Protein Stabilization Protocol A study on stabilizing proteins at a water/methylene chloride interface provides a clear protocol demonstrating CHAPS's efficacy [4]:
The diagram below illustrates the key steps for evaluating detergent efficacy in stabilizing proteins at an interface, based on the experimental protocol [4].
The table below outlines the key characteristics of MEGA-10 as a tool for membrane protein research.
| Property | Description |
|---|---|
| Chemical Name | N-Decanoyl-N-methylglucamine [1] [2] [3] |
| Common Name | MEGA-10 [2] [3] |
| Detergent Class | Non-ionic [2] [3] |
| Molecular Weight | 349.5 g/mol [2] [3] |
| Critical Micelle Concentration (CMC) | 0.24% (w/v) or ~6-7 mM (at 20-25°C) [4] [3] |
| Primary Application | Solubilization of membrane proteins while preserving native structure [2] |
The following table summarizes the key experimental findings on MEGA-10's performance from the search results.
| Aspect | Experimental Finding / Recommendation |
|---|---|
| Optimal Extraction Concentration | Maximal protein extraction occurs around its Critical Micelle Concentration (CMC) of 0.24% (w/v) [4]. |
| Compatibility with Electrophoresis | A sodium dodecyl sulfate (SDS) concentration >0.4% (w/v) in the sample buffer is crucial for clear analysis by electrophoresis and Western blotting after extraction with MEGA-10 [4]. |
| Classification & Harshness | Classified as a "mild" (non-denaturing) non-ionic detergent [5]. It is considered less denaturing than anionic or zwitterionic detergents, which are known to destabilize extramembranous soluble domains of membrane proteins [5]. |
| General Effectiveness | Found to have a superior extraction effect for integral membrane proteins compared to most conventional detergents [4]. |
Based on the study by Chuang et al. (2011), here is a detailed methodology for extracting and analyzing membrane proteins using MEGA-10 [4]:
Preparation of Lysis Buffer:
Protein Extraction:
Sample Preparation for Downstream Analysis:
Analysis:
While the search results lack direct data on DDM, they provide a crucial framework for understanding how detergents behave, which is essential for an objective comparison.
To help visualize the decision-making process for using a detergent like MEGA-10 in a membrane protein workflow, see the following diagram:
| Property | MEGA-10 | Alkyl Glucoside (Representative: Decyl Glucoside, C10) |
|---|---|---|
| Chemical Name | N-Decyl-N-methylglucamide [1] | Decyl Glucoside [2] |
| Chemical Class | Fatty acid glucamide (non-ionic) [1] | Sugar ester (non-ionic) [3] [4] |
| Head Group | N-Methylglucamide [1] | Glucose [4] |
| Linkage | Amide [1] | Glycosidic (Ether) [3] |
| Typical Form | Powder [1] | Viscous liquid [2] |
| CMC (at 25°C) | 4.8 mM [5] [6] | Information Missing |
| HLB Value | Information Missing | 10-12 [2] |
| Krafft Temperature (Tk) | Information Missing | Information Missing |
The quantitative data in the table above comes from specific experimental protocols. Here are the methodologies for the key measurements that were cited.
Critical Micelle Concentration (CMC) Determination for MEGA Surfactants [5] [6]
Surface Tension and Krafft Temperature Measurement for Sugar Esters [3]
The following diagram illustrates the structural differences and the core experimental workflow for CMC determination as described in the research.
To summarize the findings for your guide:
The search results provide a solid foundation for comparing basic properties but are less detailed on direct head-to-head performance in complex applications like drug development.